Ethyl 1-({1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate
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Overview
Description
ETHYL 1-{1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXYLATE is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperidine backbone, which is a common structural motif in many biologically active molecules. The presence of the 2-chloro-6-fluorophenyl group and the methanesulfonyl moiety adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-{1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Core: The piperidine core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the 2-Chloro-6-Fluorophenyl Group: This step involves a nucleophilic substitution reaction where the piperidine derivative reacts with 2-chloro-6-fluorobenzene under suitable conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-{1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 1-{1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Biological Research: It is used in studies investigating the biological pathways and mechanisms of action of piperidine derivatives.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of ETHYL 1-{1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biological pathways. The presence of the methanesulfonyl group and the piperidine backbone plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
ETHYL 1-{1-[(2-CHLORO-4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXYLATE: A similar compound with a different fluorine position.
ETHYL 1-{1-[(2-BROMO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXYLATE: A bromine-substituted analog.
ETHYL 1-{1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXYLATE: A compound with a different ester group.
Uniqueness
The unique combination of the 2-chloro-6-fluorophenyl group and the methanesulfonyl moiety in ETHYL 1-{1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXYLATE imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H28ClFN2O5S |
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Molecular Weight |
475.0 g/mol |
IUPAC Name |
ethyl 1-[1-[(2-chloro-6-fluorophenyl)methylsulfonyl]piperidine-4-carbonyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C21H28ClFN2O5S/c1-2-30-21(27)16-6-10-24(11-7-16)20(26)15-8-12-25(13-9-15)31(28,29)14-17-18(22)4-3-5-19(17)23/h3-5,15-16H,2,6-14H2,1H3 |
InChI Key |
CMAQRZLTPVHSOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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